tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate
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Overview
Description
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate: is a heterocyclic organic compound known for its unique structure and properties It contains a bicyclic framework with nitrogen and oxygen atoms, making it a versatile compound in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing tert-butyl, oxygen, and nitrogen functionalities. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of catalysts or under reflux conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to act as a nucleophilic base, facilitating various chemical reactions. It can also interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- Tert-butyl 10-oxo-3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate
- Rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate
Comparison: Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate is unique due to its specific bicyclic structure and the presence of tert-butyl, oxygen, and nitrogen functionalities. Compared to similar compounds, it may exhibit different reactivity and properties, making it suitable for specific applications in organic synthesis and research .
Properties
CAS No. |
1445951-18-7 |
---|---|
Molecular Formula |
C12H22N2O3 |
Molecular Weight |
242.3 |
Purity |
95 |
Origin of Product |
United States |
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